2,4-Diisocyanato-1-methylbenzene

Catalog No.
S571738
CAS No.
584-84-9
M.F
C9H6N2O2
CH3C6H3(NCO)2
C9H6N2O2
M. Wt
174.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diisocyanato-1-methylbenzene

CAS Number

584-84-9

Product Name

2,4-Diisocyanato-1-methylbenzene

IUPAC Name

2,4-diisocyanato-1-methylbenzene

Molecular Formula

C9H6N2O2
CH3C6H3(NCO)2
C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3

InChI Key

DVKJHBMWWAPEIU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O

Solubility

Decomposes (NTP, 1992)
Very soluble in acetone, benzene, ethyl ether
Soluble in ether. acetone, and other organic solvents
Miscible with alcohol (decomposition). Miscible with ether, acetone, benzene, carbon tetrachloride, chlorobenzene, diglycol monomethyl ether, kerosene, olive oil
Solubility in water: reaction
Insoluble

Synonyms

2,4-Diisocyanato-1-methylbenzene; Isocyanic Acid 4-Methyl-m-phenylene Ester; 1,3-Diisocyanato-4-methylbenzene; 2,4-Diisocyanato-1-methylbenzene; 2,4-Diisocyanatotoluene; 2,4-TDI; 2,4-Toluene Diisocyanate; 2,4-Toluylene Diisocyanate; 2,4-Tolylene Diis

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O

Synthesis and characterization:

2,4-Diisocyanato-1-methylbenzene, also known as Toluene 2,4-diisocyanate (TDI), is a well-studied aromatic diisocyanate. Research efforts have been dedicated to developing new and efficient synthetic routes for TDI. These studies explore various catalysts and reaction conditions to optimize yield, purity, and sustainability of the process [, ]. Additionally, researchers investigate advanced characterization techniques, such as spectroscopy and chromatography, to gain deeper insights into the structure, properties, and thermal behavior of TDI [, ].

Polymers and materials science:

TDI plays a crucial role in polymer and materials science due to its ability to react with various functional groups and form strong covalent bonds. Research explores the utilization of TDI in the synthesis of polyurethanes, a class of versatile polymers with diverse applications in areas like foams, coatings, adhesives, and elastomers [, ]. Studies also investigate the development of novel TDI-based materials with tailored properties for specific applications, such as lightweight composites, flame retardants, and self-healing materials [, ].

Biomedical applications:

Emerging research explores the potential of TDI in biomedical applications. Studies investigate the use of TDI-modified surfaces for improving biocompatibility and promoting cell adhesion in tissue engineering applications []. However, it is crucial to note that TDI is a known respiratory sensitizer and irritant, and further research is needed to ensure its safe and responsible application in the biomedical field [].

2,4-Diisocyanato-1-methylbenzene, commonly known as toluene diisocyanate (TDI), is an organic compound with the molecular formula C9H6N2O2C_9H_6N_2O_2 and a molecular weight of approximately 174.16 g/mol. This compound features two isocyanate functional groups attached to a methyl-substituted benzene ring. The structure can be represented as follows:

text
N=C=O | CH3-C6H3-N=C=O

Toluene diisocyanate exists primarily in two isomeric forms: 2,4-TDI and 2,6-TDI. The 2,4-isomer is more commercially significant due to its higher reactivity and is used extensively in the production of polyurethane foams and elastomers .

TDI is a hazardous compound and can cause respiratory irritation, skin sensitization, and eye damage []. Due to these hazards, research involving TDI should be conducted in well-ventilated areas with appropriate personal protective equipment [].

The two isocyanate groups in 2,4-Diisocyanato-1-methylbenzene exhibit different reactivities; the 4-position is approximately four times more reactive than the 2-position. This differential reactivity allows for selective reactions with various nucleophiles, particularly hydroxyl groups, leading to the formation of carbamate (urethane) linkages. The typical reactions include:

  • Reaction with Alcohols: Forms urethanes.
  • Polymerization: Can undergo polymerization under heat or in the presence of catalysts to produce polyurethane materials.
  • Hydrolysis: Reacts with water to yield carbon dioxide and amines, which can further react to form polyureas.

Toluene diisocyanate is known for its potential health hazards. Inhalation exposure can lead to respiratory issues such as asthma-like symptoms, chemical bronchitis, and even lung edema. Long-term exposure has been associated with reactive airways dysfunction syndrome and sensitization of the respiratory tract . The compound has been classified as a potential carcinogen based on animal studies, prompting strict regulatory measures regarding occupational exposure limits .

The synthesis of 2,4-Diisocyanato-1-methylbenzene typically involves multiple steps:

  • Nitration of Toluene: Toluene is nitrated to produce dinitrotoluene.
  • Reduction: Dinitrotoluene is then reduced to form 2,4-diaminotoluene.
  • Phosgenation: The diamine undergoes phosgenation, where it reacts with phosgene to yield toluene diisocyanate along with hydrochloric acid as a byproduct.

This synthetic route allows for the production of both pure 2,4-TDI and mixtures of TDI isomers .

Toluene diisocyanate has a wide range of applications:

  • Polyurethane Production: It is primarily used in the manufacture of rigid and flexible polyurethane foams.
  • Coatings and Adhesives: Employed in various coatings, sealants, and adhesives due to its excellent bonding properties.
  • Automotive Industry: Used in automotive interiors for cushioning materials.
  • Construction Materials: Incorporated into insulation materials for buildings.

Research indicates that inhalation exposure to 2,4-Diisocyanato-1-methylbenzene leads primarily to the formation of acid-labile conjugates rather than significant amounts of its diamine counterpart. This suggests that the compound's reactivity can lead to complex biological interactions that may impact health outcomes . Studies have shown that repeated exposure can increase sensitization risks, necessitating careful monitoring in occupational settings.

Several compounds are structurally or functionally similar to 2,4-Diisocyanato-1-methylbenzene. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,6-Diisocyanato-1-methylbenzeneIsomer of TDIMore symmetrical structure; similar reactivity
Hexamethylene diisocyanateAliphatic diisocyanateUsed in different applications; less volatile
Diphenylmethane diisocyanateAromatic diisocyanateHigher thermal stability; used in coatings
Isophorone diisocyanateCyclic diisocyanateLower toxicity; used in specialty applications

Uniqueness: The key uniqueness of 2,4-Diisocyanato-1-methylbenzene lies in its specific reactivity patterns due to the arrangement of its isocyanate groups. Its application in producing flexible and rigid foams distinguishes it from aliphatic counterparts like hexamethylene diisocyanate.

Physical Description

Toluene-2,4-diisocyanate appears as colorless to yellow or dark liquid or solid with a sweet, fruity, pungent odor. Melting point 68°F (20° C). Evolves CO2 when moist. This can cause over-pressurization in an enclosed space.Toxic and carcinogenic. Used in polyurethane foams, coatings in floor and wood finishes, sealers, paints, concrete sealers for aircraft and tank trucks, elastomers in clay pipe seals, elastomers and coatings, and crosslinking agent for nylon. Rate of onset: Immediate Persistence: Hours - weeks Odor threshold: 0.4 - 2 ppm Source/use/other hazard: Polyurethane (wood coatings, foam), nylon industries; skin irritant.
Liquid
COLOURLESS-TO-PALE YELLOW LIQUID OR CRYSTALS WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO AIR.
Colorless to pale-yellow solid or liquid (above 71°F) with a sharp, pungent odor.

Color/Form

Water-white to pale yellow liquid
Clear faintly yellow liquid
Colorless to pale yellow, solid or liquid (above 71 °F)
Liquid at room temperature ... Darkens on exposure to sunlight

XLogP3

3.9

Boiling Point

484 °F at 760 mm Hg (EPA, 1998)
251.0 °C
251 °C
484°F

Flash Point

270 °F (EPA, 1998)
260 °F (127 °C)
127 °C c.c.
270°F for an 80/20% 2,4/ 2,6 TDI mixture
260°F

Vapor Density

6 (EPA, 1998) (Relative to Air)
6.0 (Air = 1)
Relative vapor density (air = 1): 6.0
6

Density

1.2244 at 68 °F (EPA, 1998)
1.2244 at 20 °C/4 °C
Relative density (water = 1): 1.2
1.2244 at 68°F
1.22

LogP

log Kow = 3.74 (est)
3.4

Odor

Sharp, pungent

Melting Point

67.1 to 70.7 °F (EPA, 1998)
20.5 °C
22 °C
67.1-70.7°F
71°F

UNII

17X7AFZ1GH

GHS Hazard Statements

Aggregated GHS information provided by 1285 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1285 companies. For more detailed information, please visit ECHA C&L website;
Of the 25 notification(s) provided by 1284 of 1285 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (34.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (65.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (99.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H412 (95.56%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Toluene Diisocyanate is a synthetic mixture of the 2,4- and 2,6-isomers is a volatile, colorless to pale yellow liquid that is soluble in many organic solvents. These isomers are used primarily in the synthesis of polyurethane foams. When heated to decomposition, toluene diisocyanate emits toxic fumes of cyanides and nitrogen oxides. Exposure of humans to toluene diisocyanate causes tissue irritation, especially to the mucous membranes, and can produce severe respiratory problems. These isomers are reasonably anticipated to be human carcinogens. (NCI05)

Mechanism of Action

Exposure of workers to isocyanates may result in irritation and/or sensitization of the resp tract. An immunologic mechanism for sensitization has been presented. This investigation explored whether, as a possible mechanism for the irritation reaction, the toxic resp effect of isocyanates might be due to their ability to inhibit cholinesterase. Molar ratios of 50:1 or greater were required for 50% inhibition of purified human serum cholinesterase by 2,4-toluene diisocyanate. ...
... The sensitizing agent /such as toluene diisocyanate/ acts in vivo to haptenate self-proteins, and this haptenated self-protein serves as the stimulus for generation of the allergic immune response.
It ... has been reported that toluene diisocyanate forms antigenic complexes with proteins, transforms lymphocytes in sensitized individuals, induces skin-sensitizing antibodies in animals, and induces specific antibody formation.
Toluene diisocyanate (TDI) has ... been found to suppress the incr of intracellular cyclic adenosine monophosphate (cAMP) by the beta-agonist isoproterenol in peripheral blood lymphocytes indicative of a pharmacologic mechanism of action. Research data suggest that isocyanates may cause nonspecific inhibition of a variety of membrane receptors & enzyme systems. Both immunologic & nonimmunologic mechanisms appear to be involved. Although much research has been directed toward the mechanism of isocyanate-induced disease, the complete pathophysiology remains unknown. /Toluene diisocyanate/

Vapor Pressure

1 mm Hg at 176 °F (EPA, 1998)
0.01 mmHg
8.0X10-3 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 1.3
0.01 mmHg at 77°F
(77°F): 0.01 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

584-84-9
1321-38-6
26471-62-5
26006-20-2
86-91-9

Wikipedia

Toluene 2,4-diisocyanate

Biological Half Life

The toxicokinetics of 2,4- and 2,6-toluenediisocyanates in 11 chronically exposed workers at two flexible foam polyurethane production plants have been reported. ... The half life in urine ranged from 5.8 to 11 days for 2,4 and 2.6 toluene diamines. The differences in exposure were reflected by the plasma toluene diamine concentrations. The mean half life in plasma was 21 (range, 14-34) days for 2,4-toluene diamine and 21 (16-26) days for 2,6-toluene diamine. The study showed that the half life in plasma of chronically exposed workers for 2,4- and 2,6-toluene diamine was twice as long as for volunteers with short term exposure.
Two men were exposed to toluene diisocyanate atmospheres at three different air concn (ca 25, 50 & 70 ug/cu m). The toluene diisocyanate atmospheres were generated by a gas-phase permeation method, & the exposures were performed in an 8-cu m stainless-steel test chamber. ... The isomeric composition of the air in the test chamber was 30% 2,4-toluene diisocyanate and 70% 2,6-toluene diisocyanate. ... In plasma, 2,4- & 2,6-toluenediamine showed a rapid-phase elimination half-time of ca 2-5 hr, & that for the slow phase was greater than 6 days. ... The cumulated amount of 2,4-toluenediamine excreted in the urine over 24 hr was ca 15%-19% of the estimated inhaled dose of 2,4-toluene diisocyanate, & that of 2,6-toluenediamine was ca 17%-23% of the inhaled dose of 2,6-toluene diisocyanate.

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Reactive - 3rd degree

Methods of Manufacturing

Usually prepared from toluene-2,4-diamine and phosgene.
Toluene is the primary raw material for industrial TDI manufacture. The classical dinitration of toluene with mixed acid produces a mixture of 2,4- and 2,6-dinitro isomers in a ratio of 80:20. Catalytic reduction of these derivatives under hydrogen pressure leads to the corresponding diamines TDA, which are subsequently treated with phosgene to give TDI.
... (80% 2,4-isomer and 20% 2,6-isomer) is produced commercially by nitrating toluene with nitric acid-sulfuric acid mixture and catalytically reducing resultant dinitrotoluene ... to toluenediamine mixture. ... This is dissolved in monochlorobenzene or ortho-dichlorobenzene and treated with phosgene. ... /Mixture of 2,4- & 2,6-isomers/

General Manufacturing Information

Adhesive manufacturing
Furniture and related product manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Benzene, 2,4-diisocyanato-1-methyl-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Benzene, 2,4-diisocyanato-1-methyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Method of purification: distillation to remove hydrogen chloride.
Commercial toluene diisocyanate (TDI) typically contains 80% of 2,4-toluene diisocyanate.
... Many /spandex formulations/ are based on ... 2,4-toluene diisocyanate. ...

Analytic Laboratory Methods

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4-toluene diisocyanate; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: not provided.
Method: NIOSH 2535, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: toluene-2,4-diisocyanate; Matrix: air; Detection Limit: 0.1 ug/sample.
Method: NIOSH 5521, Issue 2; Procedure: high performance liquid chromatography, electrochemical and ultra violet detection; Analyte: toluene-2,4-diisocyanate (urea derivatives of isocyanate); Matrix: air; Detection Limit: 0.1 ug diisocyanate/sample.
Method: NIOSH 5522, Issue 1; Procedure: high performance liquid chromatography, florescence detector/electrochemical detector; Analyte: toluene-2,4-diisocyanate (tryptamine derivatives of isocyanate); Matrix: air; Detection Limit: 0.1 ug/sample.
For more Analytic Laboratory Methods (Complete) data for 2,4-TOLUENE DIISOCYANATE (16 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, amines, and water. Immediately remove and properly dispose of any spilled material.
Storage temp: 75-100 °F
Protect containers against physical damage. Store in a cool, dry, well- ventilated location, away from all possible ignition sources. Outdoors, detached or isolated storage is preferred. If stored in tanks, it should be blanketed with an inert gas such as nitrogen or with dry air. Care should be taken to prevent contact between isocyanates and strong alkali, which cause uncontrollable polymerization.
Storage in polyethylene containers is hazardous due to absorption of water through the plastic.
Isocyanates are transported in railroad tank cars, tank trucks, tanks in ships, containers, and drums. They are stored in steel tanks and processed in steel equipment. For long-term storage stainless steel is recommended. To avoid contamination by atmospheric moisture, a dry air or inert gas blanket is essential. /Isocyanates/

Interactions

2,4-Toluene diisocyanate exerted a nonspecific inhibitory effect on the beta-adrenergic adenylate cyclase system of frog erythrocyte membrane preparation stimulated by the beta-agonist isoproterenol in vitro. This inhibition was dose-dependent, ie, incr concn of toluene diisocyanate (TDI) produced progressively greater inhibition. The similarity in response between toluene diisocyanate and the isocyanates 1,6-diisocyanatohexane & diphenylmethane 4,4'-diisocyanate suggests that the isocyanate group plays a critical role in inhibiting the responsiveness of this system to beta-agonists.

Stability Shelf Life

Darkens on exposure to sunlight.

Dates

Modify: 2023-08-15

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